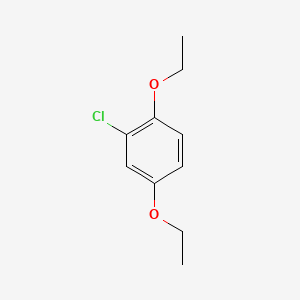

2-Chloro-1,4-diethoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89737. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-diethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMKMIAIVORSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044685 | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52196-74-4 | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52196-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,4-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,4-diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,4-diethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,4-DIETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I978KA1T71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1,4-diethoxybenzene and its Structural Analogs

This guide provides a comprehensive technical overview of 2-Chloro-1,4-diethoxybenzene and its structural analogs, tailored for researchers, scientists, and professionals in drug development. We will delve into the synthesis, characterization, and potential applications of this chemical family, with a focus on the underlying principles that guide experimental design and interpretation.

Section 1: The 1,4-Diethoxybenzene Core: Foundation and Properties

The foundational structure for the compounds discussed herein is 1,4-diethoxybenzene, a derivative of hydroquinone.[1] This core structure, consisting of a benzene ring substituted with two ethoxy groups in a para arrangement, serves as a versatile scaffold in organic synthesis.[1] Its utility stems from its role as an intermediate in the synthesis of a variety of organic molecules, including those with applications in materials science as electroluminescent macromonomers and in the pharmaceutical and fragrance industries.[1][2]

1.1. Physicochemical Properties of the Core

The parent compound, 1,4-diethoxybenzene, is a white crystalline solid.[1] Key physicochemical data for this compound are summarized in the table below. Understanding these properties is crucial for designing synthetic protocols, predicting solubility, and planning purification strategies.

| Property | Value | Source |

| Molecular Formula | C10H13ClO2 | [3][4][5] |

| Molecular Weight | 200.66 g/mol | [3][5] |

| Melting Point | 15 °C | [3] |

| Boiling Point | 128-129 °C at 9 Torr | [3] |

| Density | 1.14 g/cm³ | [3] |

| Refractive Index | 1.501 | [3] |

| XLogP3 | 3.1 | [3] |

XLogP3 is a computed measure of hydrophobicity, indicating a compound's lipophilicity.

Section 2: Synthesis of the 1,4-Diethoxybenzene Scaffold and its Analogs

The synthesis of 1,4-diethoxybenzene and its derivatives is most commonly achieved through the Williamson ether synthesis.[1][6][7] This robust and versatile method involves the reaction of an alkoxide with a primary alkyl halide.[7][8]

2.1. Core Synthesis: The Williamson Ether Reaction

The synthesis of the 1,4-diethoxybenzene core typically starts from hydroquinone.[1][2] The phenolic protons of hydroquinone are significantly more acidic than those of aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion.[9] This allows for deprotonation with a moderately strong base like sodium hydroxide.[9] The resulting disodium phenoxide then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or diethyl sulfate in an SN2 reaction to form the diether.[1][9]

The overall reaction can be summarized as:

-

Step 1 (Deprotonation): Hydroquinone + 2 NaOH → Disodium 1,4-dihydroxybenzenide + 2 H₂O

-

Step 2 (Alkylation): Disodium 1,4-dihydroxybenzenide + 2 CH₃CH₂-X → 1,4-Diethoxybenzene + 2 NaX (where X = I, Br, or other good leaving group)

Phase transfer catalysts, such as tetrabutylammonium bromide, can be employed to improve reaction rates and yields in biphasic systems.[1]

2.2. Synthesis of Structural Analogs

The true utility of the 1,4-diethoxybenzene core lies in its potential for derivatization, allowing for the creation of a diverse library of structural analogs. These analogs can be synthesized by modifying the starting materials or by direct functionalization of the 1,4-diethoxybenzene ring.

-

Analogs with Varying Alkoxy Chains: By substituting the ethylating agent in the Williamson synthesis with other alkyl halides (e.g., methyl, propyl, or longer chain halides), a range of 1,4-dialkoxybenzene derivatives can be produced.[10]

-

Ring-Substituted Analogs: Introducing substituents onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance, chlorination of 1,4-dimethoxybenzene (a close analog) can be accomplished using elemental chlorine with a Lewis acid catalyst like titanium tetrachloride.[11] This highlights a potential route for the synthesis of this compound. Other functional groups such as nitro groups or acyl groups can be introduced using standard electrophilic aromatic substitution protocols.

2.3. Experimental Protocol: Williamson Ether Synthesis of 1,4-Diethoxybenzene

This protocol is a generalized procedure based on established methodologies.[1][9]

Materials:

-

Hydroquinone

-

Sodium Hydroxide (NaOH)

-

Ethyl Iodide (CH₃CH₂I)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone in an aqueous solution of sodium hydroxide. The reaction is exothermic.

-

Once the hydroquinone has dissolved and the phenoxide has formed, add ethyl iodide to the reaction mixture.

-

Heat the mixture to reflux for approximately 45-60 minutes to ensure the completion of the SN2 reaction.

-

After reflux, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water for extraction.

-

Separate the organic layer (ether) from the aqueous layer. Wash the organic layer with a dilute NaOH solution followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude 1,4-diethoxybenzene.

-

The crude product can be further purified by recrystallization from ethanol or by distillation.

Workflow Diagram:

Caption: Workflow for Williamson Ether Synthesis of 1,4-Diethoxybenzene.

Section 3: Characterization of this compound and its Analogs

The structural elucidation of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic techniques is typically employed for unambiguous characterization.

3.1. Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR provides information about the chemical environment of protons. For 1,4-diethoxybenzene, one would expect signals for the aromatic protons, the methylene (-OCH₂-) protons, and the methyl (-CH₃) protons.[2] The integration of these signals confirms the number of protons in each environment, and their splitting patterns reveal neighboring protons.

-

¹³C NMR is used to determine the number of non-equivalent carbon atoms. For symmetrical para-substituted derivatives, the number of aromatic signals will be reduced due to symmetry.[12] For instance, 1,4-diethoxybenzene would show fewer than six aromatic carbon signals.[12]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. Key absorptions for this class of compounds include C-O ether stretches and aromatic C-H and C=C stretches.[12][13] The substitution pattern on the benzene ring can often be deduced from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).[14]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[15][16]

3.2. Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals for three non-equivalent aromatic protons, two distinct ethoxy groups (quartets for -OCH₂- and triplets for -CH₃). |

| ¹³C NMR | Six distinct aromatic carbon signals due to the lack of symmetry, and signals for the four carbons of the two ethoxy groups. |

| IR | Aromatic C-H stretch (~3030-3100 cm⁻¹), C=C in-ring vibrations (~1500-1600 cm⁻¹), strong C-O ether stretch, and a C-Cl stretch. |

| MS | A molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, characteristic of a monochlorinated compound. |

Section 4: Structure-Activity Relationships and Applications in Drug Discovery

The hydroquinone ether scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[17][18][19] By systematically modifying the structure of this compound, researchers can explore structure-activity relationships (SAR) to optimize compounds for specific biological targets.

4.1. The Importance of Substitution Patterns

The nature, position, and number of substituents on the 1,4-diethoxybenzene core can profoundly influence a molecule's biological activity.[20][21] Key considerations in an SAR study include:

-

Electronic Effects: Electron-donating groups (like alkoxy groups) and electron-withdrawing groups (like chloro or nitro groups) alter the electron density of the aromatic ring, which can affect binding to biological targets.

-

Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket of a protein or enzyme.

-

Lipophilicity: The overall hydrophobicity or hydrophilicity of a molecule, which can be tuned by changing substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.

4.2. Potential Biological Targets and Therapeutic Areas

Derivatives of hydroquinone and related phenolic compounds have been investigated for a range of biological activities:

-

Enzyme Inhibition: Hydroquinone derivatives have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production, suggesting applications in dermatology.[17]

-

Antioxidant and Anti-inflammatory Activity: The hydroquinone moiety is known for its antioxidant properties, and its derivatives have been studied for their ability to inhibit lipid peroxidation.[18]

-

Anticancer Activity: Some hydroquinone derivatives have been found to inhibit the respiration of tumor cells.[19] Additionally, dimethoxybenzene motifs are present in some inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in certain cancers.[22]

-

Ion Channel Modulation: Substituted hydroquinones have been evaluated as inhibitors of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), a target relevant to various cellular processes.[15]

Hypothetical SAR Exploration Pathway:

Caption: A logical workflow for a Structure-Activity Relationship study.

Section 5: Conclusion and Future Directions

This compound and its structural analogs represent a versatile class of compounds with significant potential in both materials science and medicinal chemistry. The synthetic accessibility of the 1,4-diethoxybenzene core, primarily through the Williamson ether synthesis, allows for the systematic generation of diverse chemical libraries. The principles of structure-activity relationship studies provide a rational framework for the design of novel molecules with tailored biological activities. Future research in this area will likely focus on the development of highly selective and potent analogs for specific biological targets, leveraging computational modeling and high-throughput screening to accelerate the discovery process. The continued exploration of this chemical space holds promise for the development of new therapeutic agents and advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - this compound (C10H13ClO2) [pubchemlite.lcsb.uni.lu]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. researchgate.net [researchgate.net]

- 11. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00007B [pubs.rsc.org]

- 18. Synthesis and anti lipid-peroxidation activity of hydroquinone monoalkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemrxiv.org [chemrxiv.org]

- 21. cir-safety.org [cir-safety.org]

- 22. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-1,4-diethoxybenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-diethoxybenzene is a halogenated aromatic ether that serves as a valuable intermediate in organic synthesis. As a derivative of hydroquinone diethyl ether, its structure is characterized by a benzene ring substituted with two activating ethoxy groups and a single chlorine atom. This specific arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules. In fields ranging from medicinal chemistry to materials science, access to isomerically pure chloro-aromatics is critical. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, spectroscopic signature, a robust synthesis protocol with mechanistic insights, and its potential applications in advanced chemical research and drug development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃ClO₂ | [1][2][3] |

| Molecular Weight | 200.66 g/mol | [1][2][3] |

| CAS Number | 52196-74-4 | [1][2][3] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | |

| Melting Point | 15 °C | [1] |

| Boiling Point | 128-129 °C at 9 Torr | [1] |

| Density | 1.14 g/cm³ | [1] |

| Refractive Index | 1.501 | [1] |

| Flash Point | 130 °C | [1] |

| Synonyms | 1-Chloro-2,5-diethoxybenzene, 2,5-Diethoxychlorobenzene | [1] |

Molecular Structure and Spectroscopic Analysis

A clear understanding of the molecule's structure is fundamental to interpreting its reactivity and spectroscopic data.

Caption: 2D Structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. The reported chemical shifts for this compound are as follows[4]:

-

δ 6.92 ppm, 6.82 ppm, 6.61 ppm (Aromatic Protons, 3H total): These signals correspond to the three protons on the benzene ring. The electron-donating ethoxy groups and the electron-withdrawing chlorine atom break the symmetry of the ring, resulting in three distinct signals. Their specific splitting patterns (doublets, doublet of doublets) would arise from ortho- and meta-coupling.

-

δ 4.01 ppm, 3.93 ppm (Methylene Protons, -OCH₂-, 4H total): These signals, likely quartets due to coupling with the adjacent methyl groups, represent the two inequivalent methylene groups of the ethoxy substituents. The difference in their chemical shifts is due to the varying proximity to the chlorine atom.

-

δ 1.41 ppm, 1.36 ppm (Methyl Protons, -CH₃, 6H total): These signals, appearing as triplets, correspond to the terminal methyl groups of the two ethoxy chains.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected. The two carbons directly bonded to the oxygen atoms (C1, C4) will be the most downfield shifted (δ ~150-155 ppm). The carbon bearing the chlorine atom (C2) will also be downfield (δ ~125-130 ppm). The remaining three carbons (C3, C5, C6) will appear in the range of δ 110-120 ppm.

-

Ethoxy Carbons (δ ~65 ppm and ~15 ppm): The methylene carbons (-OCH₂-) are expected around δ 63-65 ppm, while the methyl carbons (-CH₃) will be significantly upfield, around δ 14-16 ppm.

Synthesis and Mechanistic Pathway

The most logical and efficient synthesis of this compound is achieved via the electrophilic aromatic substitution of its direct precursor, 1,4-diethoxybenzene.

Mechanistic Rationale

The two ethoxy groups on the precursor are powerful activating groups.[6] Through resonance, the oxygen lone pairs donate electron density into the benzene ring, particularly at the ortho and para positions.[2][7] This increased nucleophilicity makes the ring highly susceptible to attack by an electrophile (in this case, an electrophilic chlorine species, Cl⁺). Since the para position is already blocked by the second ethoxy group, substitution is directed exclusively to the ortho positions (2, 3, 5, and 6), which are all equivalent in the starting material. Therefore, monochlorination yields the desired product with high regioselectivity.

Caption: Workflow for the Synthesis of this compound.

Experimental Protocol: Electrophilic Chlorination

This protocol is based on established methods for the chlorination of activated aromatic ethers, prioritizing safety and yield.[8][9]

Materials:

-

1,4-Diethoxybenzene (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.05 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diethoxybenzene (1.0 eq) in acetonitrile (approx. 0.2 M concentration).

-

Reagent Addition: To the stirring solution at room temperature, add N-Chlorosuccinimide (1.05 eq) portion-wise over 5 minutes. Causality Note: NCS is chosen as a mild and safe source of electrophilic chlorine, avoiding the hazards of gaseous Cl₂ and the strong acidity of other systems. Using a slight excess ensures complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove the succinimide byproduct, followed by brine (1x). Causality Note: The basic wash is crucial for removing the acidic succinimide, simplifying the subsequent purification.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., 98:2). Causality Note: Chromatography is necessary to remove any unreacted NCS and trace impurities, yielding the product with high purity.

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and confirm the structure and purity of the resulting oil/solid by NMR spectroscopy.

Applications in Research and Drug Development

Substituted di-alkoxy benzenes are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous bioactive molecules and their ability to engage in key biological interactions. While specific, commercialized applications of this compound are not widely documented, its utility as a chemical intermediate is clear.

-

Building Block for Complex Scaffolds: The molecule's three distinct functional regions—the two ethoxy groups and the chlorine atom—allow for sequential, regioselective modifications. The chlorine can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The ethoxy groups can be cleaved to reveal reactive phenol moieties if needed.

-

Ligand Development for Asymmetric Catalysis: A significant modern application for di-alkoxy benzene derivatives is in the design of chiral ligands for transition metal catalysts. Recently, chiral di-alkoxy benzene ligands have been shown to be highly effective in ruthenium-catalyzed asymmetric C-H activation.[10] This cutting-edge methodology provides a direct route to enantiomerically enriched chiral molecules, which are of paramount importance in drug discovery. This compound serves as an ideal precursor for developing new ligands with tailored electronic and steric properties.

-

Intermediate in Pharmaceutical Synthesis: The core structure is related to intermediates used in the synthesis of kinase inhibitors and other targeted therapies.[11] The specific substitution pattern can be used to fine-tune properties such as solubility, metabolic stability, and target binding affinity.

Safety and Handling

This compound is classified as harmful if swallowed (GHS Hazard statement H302).[1] Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a well-defined chemical compound with significant potential as a synthetic intermediate. Its preparation via electrophilic chlorination of 1,4-diethoxybenzene is a high-yielding and regioselective process, grounded in the fundamental principles of aromatic reactivity. Armed with its distinct spectroscopic signature, researchers can confidently synthesize and utilize this molecule as a versatile building block. Its true value lies in its potential to enable the construction of complex molecular architectures, particularly in the development of novel ligands for asymmetric catalysis and as a scaffold in medicinal chemistry programs aimed at discovering next-generation therapeutics.

References

- 1. 2-Chloro-1,4-dimethoxybenzene(2100-42-7) 1H NMR [m.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 1-CHLORO-2,5-DIETHOXYBENZENE(52196-74-4) 1H NMR [m.chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. studymind.co.uk [studymind.co.uk]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1,4-diethoxybenzene: Precursor Selection and Methodologies

This guide provides a comprehensive technical overview of the primary synthetic routes for producing 2-Chloro-1,4-diethoxybenzene, a key intermediate in the pharmaceutical and fine chemical industries. The selection of starting materials is a critical decision in any synthetic campaign, directly impacting yield, purity, cost, and scalability. Here, we dissect the two most prevalent and logical synthetic strategies, offering field-proven insights into the causality behind experimental choices and ensuring each protocol is a self-validating system.

Introduction to this compound

This compound is a substituted aromatic compound with the molecular formula C₁₀H₁₃ClO₂[1]. Its structure, featuring a chlorinated and di-ethoxylated benzene ring, makes it a versatile building block for more complex molecules. The strategic placement of the chloro and ethoxy groups allows for a variety of subsequent chemical transformations, rendering it a valuable precursor in the development of active pharmaceutical ingredients (APIs) and other high-value chemical entities. The choice of synthetic pathway is paramount and is typically dictated by the availability and cost of the starting materials, as well as the desired scale of production.

Synthetic Strategy 1: Electrophilic Aromatic Substitution of 1,4-Diethoxybenzene

This is arguably the most direct and atom-economical approach to this compound. The synthesis begins with the preparation of 1,4-diethoxybenzene, followed by its selective monochlorination.

Part A: Synthesis of the Precursor, 1,4-Diethoxybenzene

The precursor, 1,4-diethoxybenzene (also known as hydroquinone diethyl ether), is typically synthesized via the Williamson ether synthesis. This classic and reliable method involves the dialkylation of hydroquinone with an ethylating agent in the presence of a base.

Causality of Experimental Choices:

-

Hydroquinone: A readily available and cost-effective di-phenol, making it an ideal starting point[2][3][4].

-

Ethylating Agent: Ethyl bromide or diethyl sulfate are common choices. While diethyl sulfate is highly effective, it is also highly toxic. Ethyl bromide is a suitable, less hazardous alternative for lab-scale and some industrial applications. Phase-transfer catalysts can be employed to enhance the reaction rate when using less reactive ethylating agents or to improve the interface between aqueous and organic phases[5].

-

Base: A strong base, such as potassium hydroxide or sodium hydroxide, is required to deprotonate the phenolic hydroxyl groups of hydroquinone, forming the more nucleophilic phenoxide ions.

-

Solvent: Polar aprotic solvents like ethanol or methanol can be suitable as they can dissolve the reactants to some extent[5]. The choice of solvent can influence reaction time and yield.

Experimental Protocol: Synthesis of 1,4-Diethoxybenzene

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone and a suitable solvent such as ethanol.

-

Slowly add a stoichiometric excess of a base (e.g., potassium hydroxide) and stir until the hydroquinone is fully dissolved and the potassium salt has formed.

-

Gradually add at least two equivalents of ethyl bromide to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of water to precipitate the crude product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry.

-

Recrystallize the crude 1,4-diethoxybenzene from a suitable solvent like ethanol to obtain a pure product[5].

Part B: Electrophilic Chlorination of 1,4-Diethoxybenzene

The electron-donating nature of the two ethoxy groups activates the benzene ring towards electrophilic aromatic substitution. The ortho, para-directing effect of these groups means the incoming electrophile (Cl+) will primarily substitute at the positions ortho to the ethoxy groups.

Causality of Experimental Choices:

-

Chlorinating Agent: Elemental chlorine (Cl₂) is a common and potent chlorinating agent. Other reagents like sulfuryl chloride (SO₂Cl₂) can also be used, sometimes with a Lewis acid catalyst to enhance the electrophilicity of the chlorine.

-

Catalyst: A Lewis acid catalyst, such as titanium tetrachloride (TiCl₄), can be employed to polarize the Cl-Cl bond, generating a more potent electrophile and enabling the reaction to proceed under milder conditions with higher selectivity[6].

-

Solvent: An inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or the molten starting material itself if the reaction temperature is appropriate, is used to dissolve the reactants.

-

Temperature Control: The reaction is typically run at a controlled temperature to minimize the formation of dichlorinated and other over-chlorinated byproducts[6].

Experimental Protocol: Synthesis of this compound

-

In a three-necked flask equipped with a gas inlet tube, a stirrer, and a thermometer, melt 1,4-diethoxybenzene if no solvent is used, or dissolve it in an appropriate inert solvent.

-

If a catalyst is used, add a catalytic amount of titanium tetrachloride[6].

-

Slowly bubble a controlled amount of chlorine gas through the reaction mixture while maintaining a constant temperature (e.g., 50°C)[6].

-

Monitor the reaction progress by Gas Chromatography (GC) to ensure the desired level of monochlorination is achieved without significant formation of di-chloro derivatives.

-

Upon completion, purge the system with an inert gas (e.g., nitrogen) to remove any unreacted chlorine.

-

The crude product can be worked up by washing with a dilute aqueous base (e.g., sodium hydroxide solution) to remove the catalyst and any acidic byproducts, followed by washing with water.

-

The final product, this compound, can be purified by distillation or recrystallization.

Data Summary for Route 1

| Step | Starting Material | Reagents | Key Conditions | Typical Yield | Purity |

| A | Hydroquinone | Ethyl bromide, KOH | Reflux in Ethanol | ~80%[5] | >95% after recrystallization |

| B | 1,4-Diethoxybenzene | Cl₂, TiCl₄ (cat.) | 50°C[6] | Good (variable) | High purity achievable with careful control[6] |

Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Synthetic Strategy 2: The Sandmeyer Reaction from 2,5-Diethoxyaniline

An alternative and powerful route to introduce a chloro group onto an aromatic ring is the Sandmeyer reaction. This pathway begins with 2,5-diethoxyaniline, which is commercially available or can be synthesized.

Part A: Synthesis of the Precursor, 2,5-Diethoxyaniline (if not purchased)

2,5-Diethoxyaniline can be prepared by the reduction of 2,5-diethoxynitrobenzene.

Causality of Experimental Choices:

-

Starting Material: 2,5-diethoxynitrobenzene, which can be synthesized by the di-ethoxylation of 2,5-dinitrophenol followed by selective reduction or other established routes.

-

Reducing Agent: A variety of reducing agents can be used, such as tin or iron in acidic media, or catalytic hydrogenation (e.g., H₂ with a Pt/C catalyst), which is a cleaner method[7]. Sodium trimethylsilanethiolate (Me₃SiSNa) is another reported reducing agent.

Experimental Protocol: Synthesis of 2,5-Diethoxyaniline

-

Dissolve 2,5-diethoxynitrobenzene in a suitable solvent like methanol in a hydrogenation reactor.

-

Add a catalytic amount of Platinum on Carbon (Pt/C).

-

Pressurize the reactor with hydrogen gas and heat to the appropriate temperature (e.g., 90-100°C)[7].

-

Maintain the reaction under hydrogen pressure until the uptake of hydrogen ceases.

-

Cool the reaction, vent the excess hydrogen, and filter off the catalyst.

-

Evaporate the solvent to obtain the crude 2,5-diethoxyaniline, which can be purified by distillation or recrystallization.

Part B: The Sandmeyer Reaction

This two-step, one-pot reaction involves the diazotization of the primary aromatic amine followed by the substitution of the diazonium group with a chlorine atom using a copper(I) salt catalyst.

Causality of Experimental Choices:

-

Diazotization: This step requires a cold, acidic solution (typically HCl) and sodium nitrite (NaNO₂) to convert the amino group into a diazonium salt (-N₂⁺Cl⁻). Low temperatures (0-5°C) are crucial to prevent the unstable diazonium salt from decomposing.

-

Sandmeyer Reagent: Copper(I) chloride (CuCl) is the classic catalyst for this transformation. It facilitates the decomposition of the diazonium salt and the formation of the C-Cl bond.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2,5-diethoxyaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for a short period after the addition is complete to ensure full formation of the diazonium salt.

-

In a separate flask, prepare the Sandmeyer reagent by dissolving copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and a dilute base, then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation or column chromatography.

Data Summary for Route 2

| Step | Starting Material | Reagents | Key Conditions | Typical Yield | Purity |

| A | 2,5-Diethoxynitrobenzene | H₂, Pt/C | 90-100°C, H₂ pressure | High | Good |

| B | 2,5-Diethoxyaniline | 1. NaNO₂, HCl; 2. CuCl | 0-5°C for diazotization | Good to Excellent | High purity achievable |

Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendation

Both synthetic strategies presented are robust and validated methods for the synthesis of this compound.

-

Route 1 (Electrophilic Chlorination) is more direct if 1,4-diethoxybenzene is readily available. However, controlling the selectivity to obtain only the monochlorinated product can be challenging and may require careful optimization of reaction conditions to avoid the formation of isomeric and over-chlorinated impurities.

-

Route 2 (Sandmeyer Reaction) offers excellent regioselectivity, as the position of the chlorine atom is predetermined by the amino group on the starting material, 2,5-diethoxyaniline. This route is often preferred when high purity of a single isomer is critical. The availability and cost of 2,5-diethoxyaniline versus hydroquinone will be a major factor in the economic viability of this route on an industrial scale.

For researchers and drug development professionals, the choice between these routes will depend on a careful evaluation of starting material costs, required purity levels, available equipment, and the scale of the synthesis. For high-purity applications, the Sandmeyer route is often the more reliable choice.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. CN102351656B - Synthesis method of hydroquinone - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-Chloro-1,4-diethoxybenzene: Synthesis, Characterization, and Applications in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,4-diethoxybenzene is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring two electron-donating ethoxy groups and a reactive chlorine atom on a benzene ring, makes it a valuable building block for the construction of more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, chemical reactivity, and potential applications, particularly in the realm of pharmaceutical research and development. The strategic placement of its functional groups allows for a range of chemical transformations, positioning it as a key precursor for various molecular scaffolds of scientific and commercial interest.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52196-74-4 | [1] |

| Molecular Formula | C₁₀H₁₃ClO₂ | [1] |

| Molecular Weight | 200.66 g/mol | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Boiling Point | 128-129 °C @ 9 Torr | |

| Flash Point | 130 °C | |

| InChI | InChI=1S/C10H13ClO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4H2,1-2H3 | |

| SMILES | CCOC1=CC(=C(C=C1)OCC)Cl |

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and ethoxy protons. The aromatic region typically shows a complex splitting pattern due to the unsymmetrical substitution. The ethoxy groups give rise to a triplet for the methyl protons and a quartet for the methylene protons.

-

¹³C NMR Spectroscopy: Based on data from analogous compounds such as 2-chloro-1,4-dimethoxybenzene and 1,4-diethoxybenzene, the predicted ¹³C NMR spectrum would show six distinct signals for the aromatic carbons and two signals for the ethoxy carbons.[2][3][4] The carbon atom attached to the chlorine would be shifted downfield, while the carbons attached to the oxygen atoms would appear at lower field values.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-O stretching vibrations for the ether linkages, C-H stretching for the aromatic and alkyl groups, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound

There are several plausible synthetic routes to this compound, primarily involving either the introduction of the chloro substituent onto the 1,4-diethoxybenzene scaffold or the etherification of a pre-chlorinated hydroquinone derivative.

Route 1: Electrophilic Chlorination of 1,4-Diethoxybenzene

This is a direct and efficient method analogous to the synthesis of 2-chloro-1,4-dimethoxybenzene.[5]

Figure 1: Synthesis of this compound via electrophilic chlorination.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,4-diethoxybenzene in a suitable inert solvent such as dichloromethane or chloroform.

-

Chlorination: Cool the solution in an ice bath. Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride or elemental chlorine) in the same solvent. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding water or a dilute solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Route 2: Williamson Ether Synthesis from 2-Chloro-1,4-hydroquinone

This route involves the diethylation of 2-chloro-1,4-hydroquinone. This method is advantageous if the chlorinated precursor is readily available.

Figure 2: Synthesis via Williamson ether synthesis.

Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-chloro-1,4-hydroquinone in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate or sodium hydride.

-

Ethylation: Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the residue by column chromatography or vacuum distillation.

Route 3: Sandmeyer Reaction of 2,5-Diethoxyaniline

The Sandmeyer reaction provides a classic method for introducing a chlorine atom onto an aromatic ring starting from an aniline derivative.[6][7][8]

Figure 3: Synthesis via the Sandmeyer reaction.

Experimental Protocol (Proposed):

-

Diazotization: Dissolve 2,5-diethoxyaniline in a cold aqueous solution of hydrochloric acid. To this solution, add a solution of sodium nitrite in water dropwise while maintaining the temperature between 0 and 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the freshly prepared diazonium salt solution to the CuCl solution.

-

Reaction Monitoring and Work-up: Observe the evolution of nitrogen gas. After the addition is complete, allow the reaction to warm to room temperature and stir for some time. Extract the product with an organic solvent.

-

Purification: Wash the organic extract, dry it, and remove the solvent. Purify the product by distillation or chromatography.

Chemical Reactivity and Synthetic Utility

The presence of both electron-donating ethoxy groups and a halogen atom makes this compound a versatile substrate for various organic transformations, particularly for carbon-carbon and carbon-heteroatom bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atom on the aromatic ring is amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools in modern organic synthesis.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or its ester.[9][10][11] This is a valuable method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.

Figure 4: Suzuki-Miyaura cross-coupling reaction.

-

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a primary or secondary amine.[12][13] This is a widely used method for the synthesis of arylamines, which are prevalent in drug molecules.

Figure 5: Buchwald-Hartwig amination reaction.

Applications in Drug Development and Agrochemicals

The reactivity of the chlorine atom allows for its displacement or for its use as a handle in cross-coupling reactions to build more complex molecular architectures. The diethoxybenzene core can be found in various natural products and synthetic compounds with a range of biological activities, including antioxidant and cytotoxic properties.[15][16][17] Furthermore, chloroaromatic compounds are common intermediates in the synthesis of pesticides.[18][19]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant and is harmful if swallowed. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the reactivity of its chloro-substituent in modern cross-coupling reactions, makes it an attractive intermediate for the synthesis of a wide array of complex organic molecules. For researchers and professionals in drug discovery and development, this compound offers a strategic starting point for the construction of novel molecular entities with potential therapeutic applications. Further exploration of its reactivity and its incorporation into synthetic routes for biologically active targets is a promising area for future research.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-Chloro-1,4-dimethoxybenzene(2100-42-7) 13C NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 1,4-Diethoxybenzene(122-95-2) 13C NMR [m.chemicalbook.com]

- 5. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. Design, Synthesis, Biological Evaluation, and Antioxidant and Cytotoxic Activity of Heteroatom-Substituted 1,4-Naphtho- and Benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

A Technical Guide to 2-Chloro-1,4-diethoxybenzene: History, Synthesis, and Applications

This document provides an in-depth technical overview of 2-Chloro-1,4-diethoxybenzene, a halogenated aromatic ether. Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's historical context, details its synthetic pathways with mechanistic insight, outlines its physicochemical properties, and explores its role as a valuable intermediate in modern organic synthesis.

Introduction and Historical Context

This compound (Figure 1) belongs to the class of substituted hydroquinone ethers. While not a household name, this compound and its structural relatives are foundational building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. Its history is not one of a singular, celebrated discovery but is intrinsically linked to the broader development of aromatic chemistry, specifically the exploration of reactions involving the parent molecule, hydroquinone.

Hydroquinone, or 1,4-dihydroxybenzene, was first isolated in 1820 by the French chemists Pelletier and Caventou through the dry distillation of quinic acid.[1][2] The name "hydroquinone" itself was later coined by Friedrich Wöhler in 1843.[1] The subsequent development of synthetic methodologies, most notably the Williamson ether synthesis in the 1850s, paved the way for the preparation of hydroquinone ethers. These ethers, such as the immediate precursor 1,4-diethoxybenzene, offered chemists a hydroquinone scaffold with protected hydroxyl groups, enabling selective reactions on the aromatic ring.[3]

The emergence of this compound is a direct result of the application of electrophilic aromatic substitution reactions to these activated ether substrates. The two ethoxy groups are strong activating groups, donating electron density into the benzene ring and facilitating reactions like halogenation at the ortho positions.

Synthesis and Mechanism

The preparation of this compound is a two-stage process that begins with hydroquinone. The overall workflow is a classic example of substrate activation followed by selective functionalization.

References

Reactivity profile of 2-Chloro-1,4-diethoxybenzene

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-1,4-diethoxybenzene

Executive Summary

This guide provides a comprehensive technical overview of the chemical reactivity of this compound. As a substituted aromatic ether, its reaction profile is governed by the interplay of two electron-donating ethoxy groups and a deactivating, yet ortho-, para-directing chloro substituent. This document delves into the molecule's synthesis, its behavior in key reaction classes including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, and its potential applications. Detailed experimental protocols, mechanistic diagrams, and safety information are provided to serve as a vital resource for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction

This compound is a polysubstituted aromatic compound featuring a benzene ring functionalized with two ethoxy groups and a chlorine atom.[1][2] The arrangement of these substituents—two strongly activating alkoxy groups and a halogen—creates a unique electronic environment that dictates its reactivity. The ethoxy groups, being powerful electron-donating groups, activate the ring towards electrophilic attack, while the chlorine atom provides a reactive handle for nucleophilic substitution and, more significantly, for modern cross-coupling methodologies. This combination makes this compound a valuable and versatile intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and materials science.[3] This guide aims to elucidate the principles governing its reactivity and provide practical insights for its synthetic manipulation.

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety hazards is critical for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃ClO₂ | [1][2][4] |

| Molecular Weight | 200.66 g/mol | [1][2] |

| CAS Number | 52196-74-4 | [1] |

| Appearance | Not specified; likely a liquid or low-melting solid | |

| Melting Point | 15 °C | [1] |

| Boiling Point | 128-129 °C at 9 Torr | [1] |

| Density | 1.14 g/cm³ | [1] |

| Flash Point | 130 °C | [1] |

| Refractive Index | 1.501 | [1] |

Safety and Handling

This compound is classified as a hazardous substance.[5][6] Adherence to appropriate safety protocols is mandatory.

-

Hazard Statements:

-

Precautionary Measures:

-

Prevention: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[5][6][7]

-

Response: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately seek medical attention. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If swallowed, rinse mouth and get medical help.[5][6]

-

Storage: Store in a well-ventilated place with the container tightly closed. Store locked up.[5][6]

-

Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local regulations.[5][6]

-

Synthesis of this compound

The primary route for synthesizing this compound is through the direct electrophilic chlorination of its precursor, 1,4-diethoxybenzene.[8] 1,4-diethoxybenzene itself is typically prepared via the Williamson ether synthesis from hydroquinone.[9][10]

The chlorination reaction must be carefully controlled to favor monosubstitution. The two ethoxy groups are powerful activating, ortho-, para-directors, making the substrate highly reactive.

A common laboratory procedure involves treating 1,4-diethoxybenzene with a chlorinating agent like chlorine gas or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst.[8] The catalyst polarizes the chlorinating agent, generating a potent electrophile (Cl⁺) that attacks the electron-rich aromatic ring.[11]

Reactivity Profile: A Mechanistic Perspective

The reactivity of this compound is a direct consequence of its substituents. The two ethoxy groups are strong activating groups due to their +R (resonance) effect, which far outweighs their -I (inductive) effect. The chlorine atom is a deactivating group overall due to its strong -I effect, but it is an ortho-, para-director because of its +R effect (lone pair donation).

Electrophilic Aromatic Substitution (EAS)

In EAS reactions, the benzene ring acts as a nucleophile.[12] The powerful activating nature of the two ethoxy groups makes the ring highly susceptible to attack by electrophiles.

-

Directing Effects:

-

Ethoxy groups (-OEt): Strongly activating, ortho-, para-directing.

-

Chloro group (-Cl): Weakly deactivating, ortho-, para-directing.

-

The positions on the ring (numbered starting from the carbon bearing the chloro group as C1) have varying electron densities. The ethoxy groups at C1 and C4 direct incoming electrophiles to positions 2, 3, 5, and 6. However, C1, C2, and C4 are already substituted. Therefore, the primary sites for substitution are C3 and C5 (equivalent) and C6.

The strongest activation comes from the ethoxy groups. The positions ortho to the ethoxy groups (C3 and C5) are the most electron-rich and thus the most likely sites for electrophilic attack. Substitution at C6 is less favored due to steric hindrance from the adjacent chloro and ethoxy groups.

// Define structures Start [label=<

// Placeholder for actual molecule image

this compound

// Placeholder for actual molecule image

this compound

];

Sigma [label=<

// Placeholder for sigma complex image

Arenium Ion (Sigma Complex)

// Placeholder for sigma complex image

Arenium Ion (Sigma Complex)

];

Product [label=<

// Placeholder for product image

Substituted Product

// Placeholder for product image

Substituted Product

];

// Define reagents Electrophile [label="E⁺", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base:", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Layout reactions {rank=same; Start; Electrophile;} {rank=same; Sigma; Base;}

Start -> Sigma [label="+ E⁺\n(Attack at C3/C5)"]; Sigma -> Product [label="- H⁺\n(Restores Aromaticity)"];

// Graph attributes for visualization graph [bgcolor="#FFFFFF", pad="0.5", nodesep="0.5", ranksep="1"]; node [fontcolor="#202124"]; edge [fontcolor="#34A853"]; } .dot Caption: General mechanism for Electrophilic Aromatic Substitution.

Common EAS Reactions:

-

Nitration: Using HNO₃/H₂SO₄ will introduce a nitro group (-NO₂) primarily at the C3/C5 positions.

-

Halogenation: Further halogenation (e.g., with Br₂/FeBr₃) will also occur at C3/C5.

-

Friedel-Crafts Alkylation/Acylation: Reaction with alkyl/acyl halides and a Lewis acid will introduce an alkyl/acyl group, again favoring the C3/C5 positions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group (in this case, the chloride), is generally difficult for aryl halides.[13] This reaction typically requires either:

-

The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[13][14]

-

Extremely harsh reaction conditions (high temperature and pressure), often proceeding through a benzyne intermediate.[13]

This compound lacks strong electron-withdrawing groups. The ethoxy groups are electron-donating, which further disfavors the formation of the anionic intermediate required for the SNAr addition-elimination mechanism. Therefore, displacing the chlorine atom via a standard SNAr pathway is challenging and would require forcing conditions.

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is the most synthetically valuable aspect of its reactivity profile, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are often more challenging substrates than bromides or iodides, but modern catalyst systems have made these transformations highly efficient.[15]

// Nodes for the catalytic cycle ArylCl [label="this compound\n(Ar-Cl)"]; Pd0 [label="Pd(0) Catalyst", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate\n(Ar-Pd(II)-Cl)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\nIntermediate\n(Ar-Pd(II)-R)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Coupled Product\n(Ar-R)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for reagents BoronicAcid [label="Boronic Acid/Ester\n(R-B(OR)₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃)", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Edges to show the cycle Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArylCl -> OxAdd; OxAdd -> Transmetal [label="Transmetalation"]; BoronicAcid -> Transmetal; Base -> Transmetal [style=dashed]; Transmetal -> Product [label="Reductive\nElimination"]; Product -> Pd0 [style=dashed, label="Catalyst\nRegeneration"]; } .dot Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a C-C bond (Ar-R).[15]

-

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, yielding an aniline derivative.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C bond, yielding an aryl alkyne.

These reactions provide powerful and modular access to a vast array of complex derivatives, making this compound a highly useful building block.

Representative Experimental Protocols

The following protocols are provided as illustrative examples for the synthetic manipulation of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Objective: To synthesize 2-(Aryl)-1,4-diethoxybenzene.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 equiv)

-

Solvent (e.g., Toluene/Water, Dioxane/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

-

Heat the reaction mixture with vigorous stirring to 80-100 °C.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol: Friedel-Crafts Acylation

This protocol details a representative procedure for the acylation of the aromatic ring.

Objective: To synthesize 1-(2-Chloro-1,4-diethoxyphenyl)ethan-1-one.

Materials:

-

This compound (1.0 equiv)

-

Acetyl chloride (1.1 equiv)

-

Aluminum chloride (AlCl₃, 1.2 equiv)

-

Anhydrous dichloromethane (DCM) as solvent

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend aluminum chloride in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride dropwise to the suspension with stirring.

-

After stirring for 15 minutes, add a solution of this compound in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography.

Conclusion

This compound presents a dualistic reactivity profile. The electron-rich aromatic core, activated by two ethoxy groups, readily undergoes electrophilic aromatic substitution at the positions ortho to the alkoxy substituents. Conversely, the chloro group is relatively inert to traditional nucleophilic substitution but serves as a highly effective reaction site for a wide range of powerful palladium-catalyzed cross-coupling reactions. This versatility allows for selective functionalization at either the ring carbons or the carbon-chlorine bond, cementing its role as a valuable and strategic intermediate in modern organic synthesis. A thorough understanding of this reactivity is essential for its successful application in the development of novel pharmaceuticals and advanced materials.

References

- 1. echemi.com [echemi.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - this compound (C10H13ClO2) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 52196-74-4 Name: this compound [xixisys.com]

- 7. fishersci.com [fishersci.com]

- 8. Buy 2,3-Dichloro-1,4-diethoxybenzene | 56054-73-0 [smolecule.com]

- 9. Page loading... [guidechem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. byjus.com [byjus.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of Functionalized Derivatives from 2-Chloro-1,4-diethoxybenzene

Abstract

This guide provides a detailed technical overview and robust protocols for the synthesis of advanced derivatives starting from 2-Chloro-1,4-diethoxybenzene. This readily available aryl chloride is a versatile building block for creating diverse molecular architectures, particularly through modern palladium-catalyzed cross-coupling reactions. We present field-proven, step-by-step protocols for Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. The causality behind experimental choices, including ligand and base selection, is explained to empower researchers in adapting these methods. The resulting biaryl and arylamine structures are prevalent in medicinal chemistry and materials science, making these protocols highly relevant for drug development professionals and academic researchers.

Introduction: The Versatility of this compound

This compound is an aromatic compound featuring a chloro substituent, which serves as a reactive handle for cross-coupling, and two electron-donating ethoxy groups. These ethoxy groups activate the benzene ring and modulate the electronic properties of the molecule, influencing the reactivity of the C-Cl bond. While aryl chlorides are traditionally less reactive than their bromide or iodide counterparts, the development of sophisticated catalyst systems has made them attractive, cost-effective substrates in complex molecule synthesis.[1][2] The 1,4-diethoxybenzene core is a key structural motif in various fields, from liquid crystals to pharmacologically active agents targeting processes like oxidative phosphorylation.[3][4]

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 52196-74-4 |

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol |

Palladium-Catalyzed Cross-Coupling Reactions: Core Methodologies

The most powerful transformations for derivatizing this compound involve palladium-catalyzed cross-coupling. These reactions offer a modular and efficient way to form new carbon-carbon and carbon-nitrogen bonds with high functional group tolerance.

2.1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an organoboron compound.[5] For an electron-rich aryl chloride like this compound, the rate-determining step is typically the initial oxidative addition of the palladium(0) catalyst into the C-Cl bond.[6] To facilitate this challenging step, it is crucial to use an electron-rich and sterically hindered phosphine ligand, which promotes the formation of the active catalytic species and accelerates the reaction.[1]

Protocol 1: Synthesis of 2-(4-methylphenyl)-1,4-diethoxybenzene

This protocol details the Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

4-Methylphenylboronic acid (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%)

-

Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv)

-

1,4-Dioxane and Water (10:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, 4-methylphenylboronic acid, and K₃PO₄.

-

Catalyst Preparation: In a separate vial, add Pd₂(dba)₃ and SPhos.

-

Reaction Setup: Evacuate and backfill the Schlenk flask with inert gas (repeat 3 times). Add the catalyst mixture to the flask.

-

Solvent Addition: Add degassed 1,4-dioxane and water. The solution should be purged with inert gas for 10-15 minutes.

-

Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Causality & Insights:

-

Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich Buchwald ligand like SPhos is highly effective for activating the inert C-Cl bond of an electron-rich arene.[1]

-

Base: K₃PO₄ is a strong enough base to facilitate the transmetalation step of the catalytic cycle without causing significant hydrolysis of the boronic acid.[5]

-

Solvent: A mixture of dioxane and water is commonly used; water helps to dissolve the inorganic base, while dioxane solubilizes the organic reactants and catalyst. Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Figure 1. General workflow for the Suzuki-Miyaura cross-coupling protocol.

2.2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of many pharmaceuticals.[7] This reaction couples an aryl halide with an amine. Similar to the Suzuki coupling, the reaction with aryl chlorides requires a highly active catalyst system. The choice of ligand is paramount and often dictates the success and scope of the transformation.[8][9] Bulky dialkylbiaryl phosphine ligands or N-heterocyclic carbenes (NHCs) are frequently employed.[10][11]

Protocol 2: Synthesis of N-butyl-2,5-diethoxyaniline

This protocol provides a method for the N-arylation of a primary alkylamine with this compound.

Materials:

-

This compound (1.0 equiv)

-